Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring, a p-chlorobenzyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate typically involves the reaction of p-chlorobenzyl chloride with indazole-3-carboxylic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Lacks the p-chlorobenzyl and ethyl ester groups.
P-chlorobenzyl indazole: Lacks the carboxylate ester group.
Ethyl indazole-3-carboxylate: Lacks the p-chlorobenzyl group.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]indazole-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-17(21)16-14-5-3-4-6-15(14)20(19-16)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
JNQJQQIBOONACK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.